molecular formula C14H16N2O3 B12000902 4-hydroxy-N-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(2-methylpropyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12000902
M. Wt: 260.29 g/mol
InChI Key: XZPBSYBHFMLCKK-UHFFFAOYSA-N
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Description

4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with the molecular formula C23H21N3O5. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of anthranilic acid derivatives with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit prolyl hydroxylases, stabilizing hypoxia-inducible factors and thereby affecting cellular responses to low oxygen levels .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-hydroxy-N-(2-methylpropyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-8(2)7-15-13(18)11-12(17)9-5-3-4-6-10(9)16-14(11)19/h3-6,8H,7H2,1-2H3,(H,15,18)(H2,16,17,19)

InChI Key

XZPBSYBHFMLCKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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